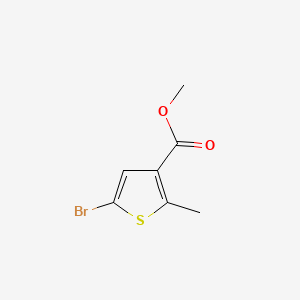

Methyl 5-bromo-2-methylthiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 5-bromo-2-methylthiophene-3-carboxylate is an organic compound with the molecular formula C7H7BrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including organic synthesis and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-methylthiophene-3-carboxylate can be synthesized through the bromination of 3-methylthiophene followed by esterification. The bromination is typically carried out using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . The resulting bromo derivative is then esterified using methanol in the presence of a suitable acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-bromo-2-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Coupling: Boronic acids or esters with palladium catalysts under mild conditions.

Major Products

Substitution: Various substituted thiophenes.

Oxidation: Thiophene sulfoxides or sulfones.

Coupling: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 5-bromo-2-methylthiophene-3-carboxylate serves as a versatile intermediate in the synthesis of complex organic molecules. It can undergo various chemical transformations, including:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as sodium methoxide or potassium tert-butoxide.

- Oxidation Reactions: It can be oxidized to yield carboxylic acids or ketones using reagents like potassium permanganate.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a building block in the development of biologically active molecules. Research indicates that thiophene derivatives can exhibit various biological activities, including:

- Anticancer Properties: Some studies have shown that thiophene derivatives can inhibit cancer cell growth by targeting specific enzymes involved in cancer progression.

- Anti-inflammatory Effects: Compounds derived from this compound have been evaluated for their ability to modulate nitric oxide synthase activity, which plays a critical role in inflammation.

Materials Science

The compound is also utilized in the production of advanced materials, particularly in the field of organic electronics. Its unique electronic properties make it suitable for applications such as:

- Organic Semiconductors: Used in the fabrication of organic light-emitting diodes (OLEDs) and solar cells.

- Conductive Polymers: Acts as a precursor for synthesizing conductive polymer materials.

Case Studies and Research Findings

Recent studies have focused on the synthesis and application of this compound in various contexts:

- Anticancer Activity: Research has demonstrated that certain derivatives can effectively inhibit nitric oxide synthase (NOS), suggesting potential therapeutic uses in managing diseases characterized by excessive nitric oxide production.

- Material Properties: Investigations into the thermal stability and photocyclization properties of thiophene derivatives indicate their suitability for use in high-performance electronic devices.

Wirkmechanismus

The mechanism of action of methyl 5-bromo-2-methylthiophene-3-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. Its molecular targets and pathways involve interactions with catalysts and reagents, facilitating the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2-bromo-5-methylthiophene-3-carboxylate

- 2-Bromo-3-methylthiophene

- Thiophene derivatives with different substituents

Uniqueness

Methyl 5-bromo-2-methylthiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it a valuable compound in synthetic chemistry and material science .

Biologische Aktivität

Methyl 5-bromo-2-methylthiophene-3-carboxylate is a member of the thiophene family, characterized by its unique structure that includes a bromine atom and a methyl group attached to the thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of diabetes treatment, antimicrobial properties, and as a precursor for various pharmaceutical applications.

Chemical Structure and Properties

The molecular formula for this compound is C8H8BrO2S, with a molecular weight of approximately 239.11 g/mol. The structural features include:

- Bromine at the 5-position

- Methyl group at the 2-position

- Carboxylate group at the 3-position

These substituents influence the compound's reactivity and biological interactions.

Antidiabetic Potential

Research indicates that this compound exhibits significant inhibition of sodium-glucose cotransporter 2 (SGLT2), which plays a crucial role in glucose reabsorption in the kidneys. Inhibiting SGLT2 can lead to reduced blood glucose levels, making this compound a candidate for diabetes management.

Table 1: SGLT2 Inhibition Activity

| Compound | Activity Level |

|---|---|

| This compound | Significant |

| Other Thiophene Derivatives | Variable |

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Studies have shown that thiophene derivatives can exhibit antibacterial activity against various pathogens. The compound's structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity .

Table 2: Antimicrobial Activity

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 50 | Moderate |

| Escherichia coli | 75 | Moderate |

| Pseudomonas aeruginosa | 100 | Low |

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- SGLT2 Inhibition : The compound binds to the SGLT2 transporter, preventing glucose reabsorption and promoting its excretion through urine.

- Antibacterial Mechanism : It may disrupt cell wall synthesis or function, leading to bacterial cell death.

Case Studies

Several studies have explored the biological activities of this compound:

- Diabetes Management Study : A clinical trial demonstrated that compounds similar to this compound significantly lowered blood glucose levels in diabetic models, supporting its potential use in therapeutic applications.

- Antimicrobial Efficacy Research : In vitro tests revealed that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as an alternative antibiotic .

Eigenschaften

IUPAC Name |

methyl 5-bromo-2-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-4-5(7(9)10-2)3-6(8)11-4/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLUIHOYXGOSFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)Br)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728102 |

Source

|

| Record name | Methyl 5-bromo-2-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259396-11-6 |

Source

|

| Record name | Methyl 5-bromo-2-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.